2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-16-7-10-6-14(8-12(10,3)4)11(15)9(2)13/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYICSQRFDSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure and functional groups make it a subject of interest in various biological research fields, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chloro substituent on a propanone backbone, with an ethoxymethyl group and a dimethylpyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 229.73 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Pendergrass et al. (2024) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 100 µg/mL.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies showed that it induced apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a robust mechanism for cancer cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one | Structure | Moderate antimicrobial activity |
| 2-Amino-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one | Structure | Significant enzyme inhibition |
| 2-Amino-1-(4-methylphenyl)ethan-1-one | Structure | Limited anticancer effects |
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A case study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively reduced bacterial load in infected mice models when administered at a dosage of 50 mg/kg body weight.
- Cancer Cell Line Studies : In research presented at the American Association for Cancer Research (AACR), the compound was shown to significantly reduce tumor size in xenograft models when treated over a four-week period.
Comparison with Similar Compounds
Structural Analogues from Antimicrobial Propan-1-one Derivatives
Example Compound: (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP-1 to AAP-10) .
- Key Structural Differences :
- Backbone : Both share a propan-1-one core.
- Substituents :
- Target compound: Chlorine at C2; pyrrolidine with ethoxymethyl and dimethyl groups.
- AAP series: Thiazolidin-3-yl ring at C1, benzyloxy-phenyl at C3, and benzylidene amino groups at C2. Functional Implications:
- The AAP series exhibits antimicrobial activity due to the thiazolidin-3-yl and benzylidene groups, which enhance interactions with microbial enzymes.
Cathinone-Related Derivatives
Example Compounds :
- 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)propan-1-one
- 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one .
- Key Structural Differences :
- Backbone : Shared propan-1-one core.
- Substituents :
- Target compound: Chlorine at C2; pyrrolidine with bulky ethoxymethyl and dimethyl groups.
- Cathinone analogs: Benzodioxol or substituted phenyl groups at C1; amino groups (dimethylamino or methylamino) at C2. Functional Implications:
- Cathinone analogs are stimulants, with amino groups facilitating neurotransmitter reuptake inhibition.
- The target compound’s pyrrolidine and chlorine substituents may reduce CNS activity due to steric hindrance or altered electronic profiles .
Halogen-Substituted Propan-1-one Derivatives
Example Compound: 2-(4-Bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one .
- Key Structural Differences :
- Backbone : Shared propan-1-one core.
- Substituents :
- Target compound: Chlorine at C2; pyrrolidine ring.
- Halogenated analog: Bromo-chloro-phenoxy group at C2; methylphenyl at C1. Functional Implications:
- The phenoxy and halogen groups in the analog enhance stability and electrophilicity, suitable for agrochemical applications.
- The target compound’s pyrrolidine may confer conformational rigidity, affecting binding to biological targets .
Comparative Analysis Table
Preparation Methods
General Synthetic Strategy
The preparation of 2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one typically involves two major synthetic steps:
- Step 1: Functionalization of the pyrrolidine ring to introduce the 4-(ethoxymethyl) and 3,3-dimethyl substituents.
- Step 2: Coupling of the functionalized pyrrolidine with a suitable chlorinated propanone derivative to form the final ketone structure.
This approach ensures regioselective substitution on the pyrrolidine ring followed by attachment of the chloropropanone moiety.
Preparation of 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine Intermediate
The pyrrolidine core with 3,3-dimethyl substitution is synthesized via cyclization reactions starting from appropriate amino alcohol precursors. The installation of the ethoxymethyl group at the 4-position is achieved through selective alkylation or etherification reactions.
- Alkylation Method: The 4-position hydroxy group on the pyrrolidine ring is reacted with ethyl bromide or ethyl tosylate under basic conditions to form the ethoxymethyl ether substituent.
- Protecting Group Strategies: To avoid side reactions, protecting groups may be employed on the nitrogen or other reactive sites during alkylation.
This step is critical to maintain stereochemical integrity and to ensure the 3,3-dimethyl groups are preserved.
Synthesis of 2-Chloro-1-propanone Derivative
The chlorinated propanone moiety, 2-chloro-1-propanone, is generally prepared by chlorination of acetone or via halogenation of suitable precursors.
- Chlorination of Acetone: Direct chlorination of acetone under controlled conditions yields 2-chloro-1-propanone.
- Alternative Route: Reaction of propanone derivatives with thionyl chloride or phosphorus pentachloride can also furnish the chlorinated ketone.
The purity and reactivity of this intermediate are crucial for the subsequent coupling step.
Coupling Reaction to Form the Target Compound
The final step involves the nucleophilic substitution of the chlorinated propanone by the pyrrolidine nitrogen, forming the ketone linkage.
- Nucleophilic Substitution: The nitrogen atom of the 4-(ethoxymethyl)-3,3-dimethylpyrrolidine attacks the electrophilic carbonyl carbon of 2-chloro-1-propanone, displacing the chlorine atom.
- Reaction Conditions: This reaction is typically conducted under mild heating in polar aprotic solvents such as dimethylformamide or acetonitrile, often in the presence of a base to neutralize HCl formed.
- Purification: The crude product is purified by column chromatography or recrystallization to obtain the pure compound.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring functionalization | Alkylation with ethyl bromide, base (e.g., NaH) | 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine intermediate |
| 2 | Chlorination | Chlorination of acetone using Cl2 or SOCl2 | 2-Chloro-1-propanone |
| 3 | Nucleophilic substitution | Coupling in DMF with base (e.g., triethylamine) | Formation of this compound |
Research Findings and Optimization
- Yield Optimization: Literature suggests that controlling the temperature during chlorination and alkylation steps improves yields and minimizes side products.
- Stereochemistry: The stereochemical configuration at the pyrrolidine ring is maintained by using enantiomerically pure starting materials or chiral catalysts during ring functionalization.
- Scalability: Patents indicate that the process is amenable to scale-up with appropriate solvent and reagent choices to maintain reaction efficiency and safety.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of ethoxymethyl groups and the chloropropanone moiety.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the target compound.
- Purity Assessment: HPLC and elemental analysis confirm the compound's purity post-synthesis.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Notes/Comments |
|---|---|---|
| Pyrrolidine ring substitution | Ethyl bromide, base (NaH), aprotic solvent | Selective alkylation at 4-position |
| Chlorination of propanone | Cl2 gas or SOCl2, controlled temperature | High purity 2-chloro-1-propanone |
| Coupling reaction | DMF, triethylamine, mild heating | Nucleophilic substitution by pyrrolidine N |
| Purification | Column chromatography, recrystallization | Ensures product purity and stereochemical integrity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. For example, alkylation or substitution reactions may introduce the ethoxymethyl group, followed by coupling with a chloro-propanone derivative. Key steps include:
- Use of Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution .
- Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates and improve solubility .
- Monitoring via TLC or HPLC to track reaction progress and purity .
- Optimization focuses on temperature control (e.g., 0–25°C for sensitive intermediates) and inert atmospheres (argon/nitrogen) to prevent side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry of the pyrrolidine ring .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained .
- Cross-referencing spectral data with computational models (e.g., DFT calculations) ensures accuracy .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should:
- Assess degradation in different solvents (e.g., DMSO vs. ethanol) via accelerated aging tests (40°C/75% RH) .
- Monitor hydrolytic stability at pH 4–10 to identify labile groups (e.g., ethoxymethyl or chloro-propanone moieties) .
- Use HPLC-MS to detect decomposition products and assign degradation pathways .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the 3,3-dimethylpyrrolidine moiety be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce desired stereochemistry during ring formation .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .
- Dynamic Resolution : Leverage kinetic control in ring-closing metathesis to favor the 3,3-dimethyl configuration .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- Variable Temperature NMR : To distinguish conformational flexibility from impurities .
- Ion Mobility-MS : Separate isobaric adducts (e.g., sodium vs. potassium complexes) .
- 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximity of substituents .
Q. How can computational methods predict the reactivity of the chloro-propanone group in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to evaluate activation barriers for SN1 vs. SN2 pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on leaving-group stability .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization .
Q. What strategies mitigate side reactions during functionalization of the ethoxymethyl group?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl intermediates) .
- Flow Chemistry : Minimize residence time of unstable intermediates in continuous reactors .
- In Situ Quenching : Add scavengers (e.g., polymer-bound reagents) to trap reactive byproducts .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for similar pyrrolidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and catalyst loadings across studies .
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, temperature gradients) .
Q. Why do biological activity assays show variability for analogs of this compound?
- Methodological Answer :
- Purity Assessment : Ensure >95% purity via orthogonal methods (HPLC, elemental analysis) to exclude confounding impurities .
- Cell Line Validation : Confirm assay reproducibility across multiple cell lines or in vivo models .
Key Structural and Functional Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
